molecular formula C21H29N3O4 B12179747 N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B12179747
M. Wt: 387.5 g/mol
InChI Key: NZSSRMVDEMWNOU-UHFFFAOYSA-N
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Description

N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyrrolidine ring, a methoxyphenyl group, and a cyclohexylcarbonyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Cyclohexylcarbonyl Group: The cyclohexylcarbonyl group can be attached through an amide bond formation reaction, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structure and biological activity.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(cyclohexylcarbonyl)amino]cyclohexyl}cyclohexanecarboxamide
  • N-{4-[(cyclohexylcarbonyl)amino]phenyl}cyclohexanecarboxamide
  • N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide

Uniqueness

N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H29N3O4

Molecular Weight

387.5 g/mol

IUPAC Name

N-[2-(cyclohexanecarbonylamino)ethyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H29N3O4/c1-28-18-10-6-5-9-17(18)24-14-16(13-19(24)25)21(27)23-12-11-22-20(26)15-7-3-2-4-8-15/h5-6,9-10,15-16H,2-4,7-8,11-14H2,1H3,(H,22,26)(H,23,27)

InChI Key

NZSSRMVDEMWNOU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CC(CC2=O)C(=O)NCCNC(=O)C3CCCCC3

Origin of Product

United States

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